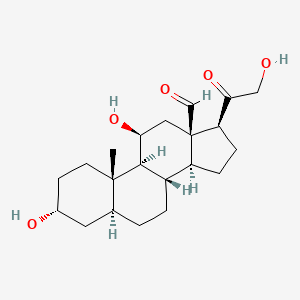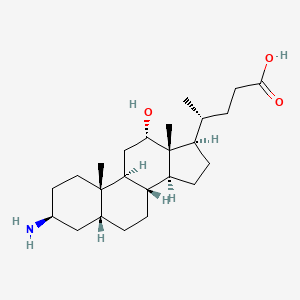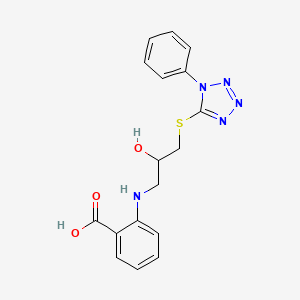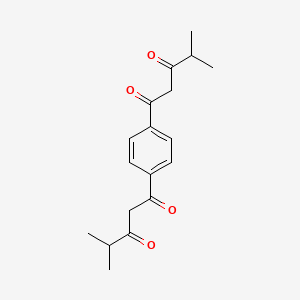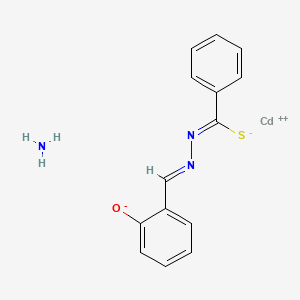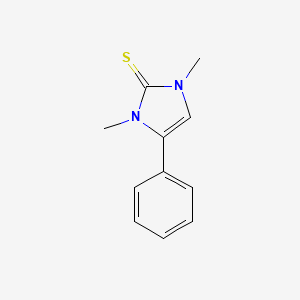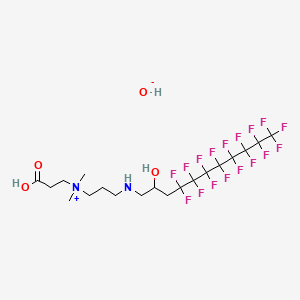
(2-Carboxyethyl)-3-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)amino)propyldimethylammonium hydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Carboxyethyl)-3-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)amino)propyldimethylammonium hydroxide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a carboxyethyl group, a heptadecafluoro-hydroxyundecyl chain, and a dimethylammonium hydroxide moiety. Its distinctive structure makes it a subject of interest in various scientific fields, including chemistry, biology, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Carboxyethyl)-3-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)amino)propyldimethylammonium hydroxide typically involves multiple steps. The process begins with the preparation of the heptadecafluoro-hydroxyundecyl precursor, which is then reacted with a carboxyethyl group under controlled conditions. The final step involves the introduction of the dimethylammonium hydroxide moiety through a quaternization reaction. The reaction conditions, including temperature, pressure, and pH, are carefully monitored to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction parameters, leading to higher efficiency and consistency in the production process. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications.
化学反应分析
Types of Reactions
(2-Carboxyethyl)-3-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)amino)propyldimethylammonium hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired reaction pathway and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with modified functional groups.
科学研究应用
(2-Carboxyethyl)-3-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)amino)propyldimethylammonium hydroxide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including coatings, surfactants, and polymers.
作用机制
The mechanism of action of (2-Carboxyethyl)-3-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)amino)propyldimethylammonium hydroxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are the subject of ongoing research.
相似化合物的比较
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): A quaternary ammonium compound with similar surfactant properties.
Benzalkonium Chloride (BAC): Another quaternary ammonium compound used as a disinfectant and preservative.
Didecyldimethylammonium Bromide (DDAB): Known for its antimicrobial properties and used in various industrial applications.
Uniqueness
What sets (2-Carboxyethyl)-3-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)amino)propyldimethylammonium hydroxide apart from these similar compounds is its unique heptadecafluoro-hydroxyundecyl chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring high stability, hydrophobicity, and specific biological activities.
属性
CAS 编号 |
93776-14-8 |
|---|---|
分子式 |
C19H25F17N2O4 |
分子量 |
668.4 g/mol |
IUPAC 名称 |
2-carboxyethyl-[3-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)amino]propyl]-dimethylazanium;hydroxide |
InChI |
InChI=1S/C19H23F17N2O3.H2O/c1-38(2,7-4-11(40)41)6-3-5-37-9-10(39)8-12(20,21)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36;/h10,37,39H,3-9H2,1-2H3;1H2 |
InChI 键 |
MTSVVFTVWNRJDE-UHFFFAOYSA-N |
规范 SMILES |
C[N+](C)(CCCNCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)CCC(=O)O.[OH-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


